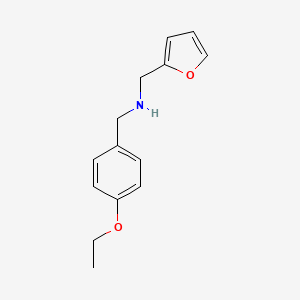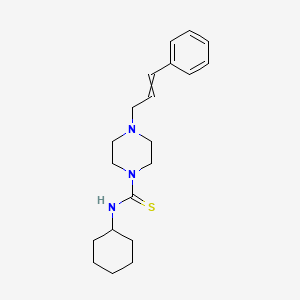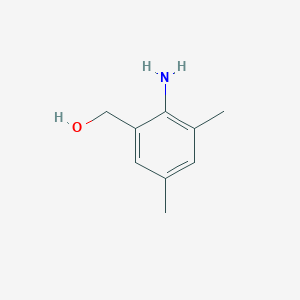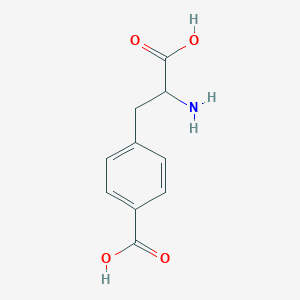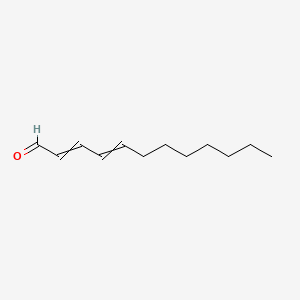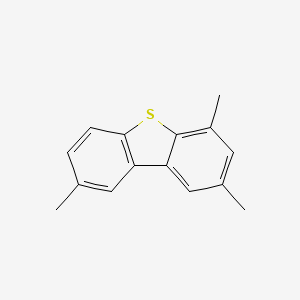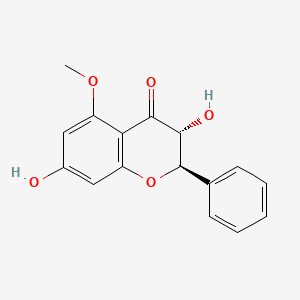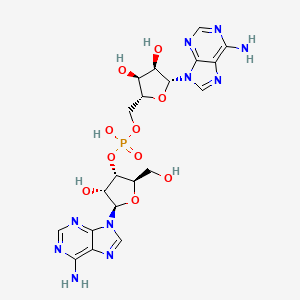
Adenylyl-(3'-5')-adenosine
描述
Adenylyl-(3’-5’)-adenosine is a dinucleotide compound where two adenosine molecules are connected via a (3’->5’)-phosphodiester linkage. This compound is significant in various biochemical processes, particularly in the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl-(3’-5’)-adenosine typically involves the enzymatic adenylation of adenosine monophosphate (AMP) using enzymes such as T4 RNA ligase 1. This process requires specific reaction conditions, including the presence of ATP and a suitable buffer system .
Industrial Production Methods
Industrial production of adenylyl-(3’-5’)-adenosine often employs biotechnological methods, leveraging microbial systems engineered to express the necessary enzymes for adenylation. This approach ensures high yield and purity of the compound .
化学反应分析
Types of Reactions
Adenylyl-(3’-5’)-adenosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down into adenosine monophosphate molecules.
Phosphorylation: Addition of phosphate groups to form higher-order nucleotides.
Oxidation and Reduction: Involvement in redox reactions within cellular processes.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, specific enzymes like adenylyl cyclase, and various buffer systems to maintain optimal pH and ionic strength .
Major Products Formed
The major products formed from these reactions include cyclic adenosine monophosphate (cAMP) and other phosphorylated nucleotides .
科学研究应用
Adenylyl-(3’-5’)-adenosine has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study nucleotide metabolism.
Biology: Plays a role in signal transduction pathways, particularly in the synthesis of cAMP.
Medicine: Investigated for its potential therapeutic effects in modulating cellular signaling pathways.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and biochemical reagents.
作用机制
Adenylyl-(3’-5’)-adenosine exerts its effects primarily through its role as a precursor in the synthesis of cAMP. The compound is converted to cAMP by adenylyl cyclase, which then activates protein kinase A (PKA) and other downstream signaling molecules. This activation leads to various cellular responses, including changes in gene expression, enzyme activity, and ion channel function .
相似化合物的比较
Similar Compounds
Adenylyl-(3’-5’)-uridine 3’-monophosphate: Similar in structure but contains uridine instead of adenosine.
Cyclic adenosine monophosphate (cAMP): A direct product of adenylyl-(3’-5’)-adenosine, involved in similar signaling pathways.
Uniqueness
Adenylyl-(3’-5’)-adenosine is unique due to its specific role as a precursor in the synthesis of cAMP, a critical second messenger in cellular signaling. Its ability to undergo various chemical reactions and its involvement in multiple biological processes make it a versatile and valuable compound in scientific research .
属性
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSXBCQACJTYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N10O10P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293698 | |
| Record name | Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2391-46-0, 102029-96-9 | |
| Record name | NSC91555 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


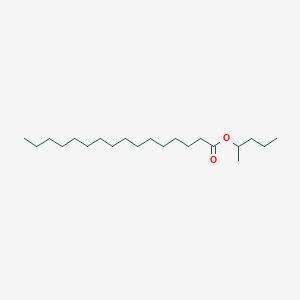
![5-Chloro-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B1633842.png)
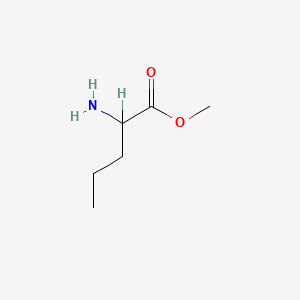
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B1633847.png)
